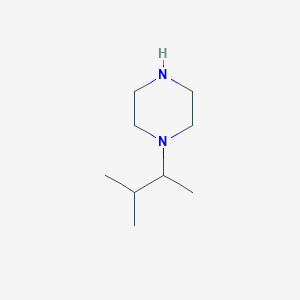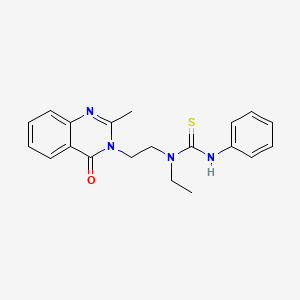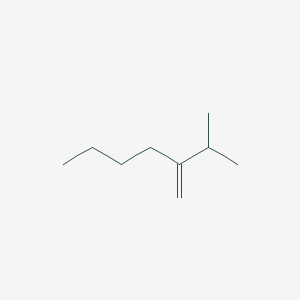
2-Isopropyl-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1-hexene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon featuring a double bond, making it an alkene. This compound is also known by its IUPAC name, 2-Methyl-3-methyleneheptane . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-isopropyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-hexene with isopropyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler molecules, including alkenes like this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-1-hexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 2-isopropylhexane.
Substitution: It can undergo halogenation reactions where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 2-Isopropyl-1-hexanol, 2-Isopropyl-1-hexanone, or 2-Isopropylhexanoic acid.
Reduction: 2-Isopropylhexane.
Substitution: 2-Bromo-2-isopropyl-1-hexene or 2-Chloro-2-isopropyl-1-hexene.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other complex organic molecules.
Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1-hexene involves its reactivity due to the presence of the double bond. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic addition in halogenation or nucleophilic attack in oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
1-Hexene: A straight-chain alkene with a similar molecular formula but different structure.
2-Methyl-1-pentene: Another branched alkene with a similar structure but different branching.
3-Methyl-1-hexene: A branched alkene with a different position of the double bond.
Uniqueness: 2-Isopropyl-1-hexene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
62187-11-5 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
2-methyl-3-methylideneheptane |
InChI |
InChI=1S/C9H18/c1-5-6-7-9(4)8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
NJABDGXGZQHAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


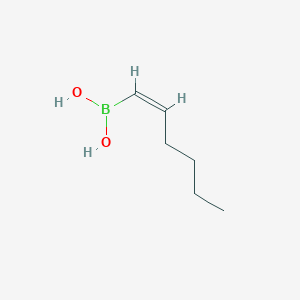
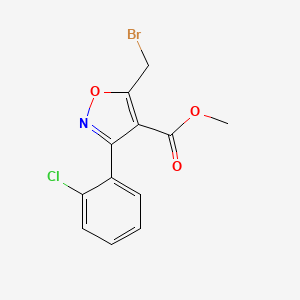
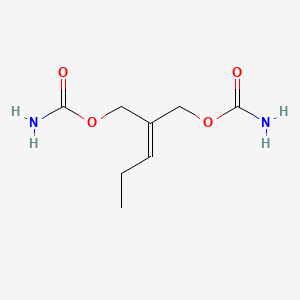
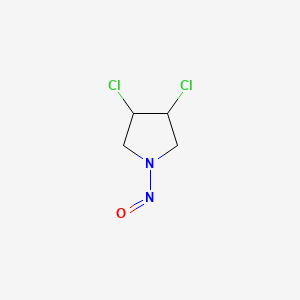
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
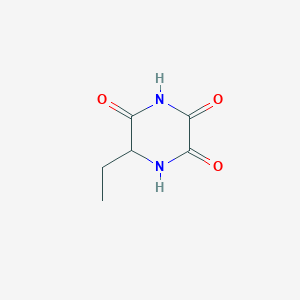
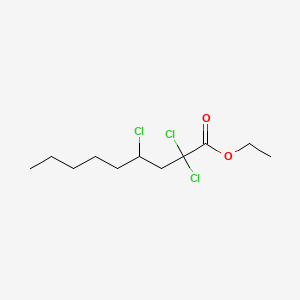
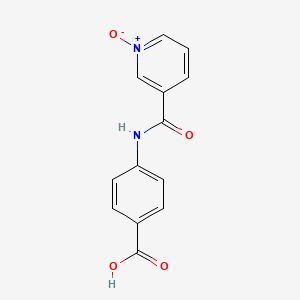
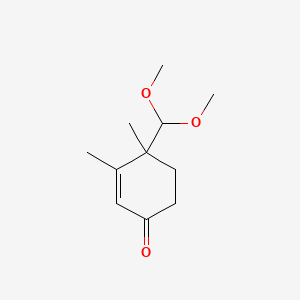

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

